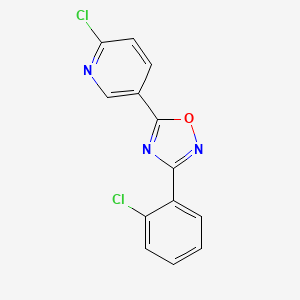

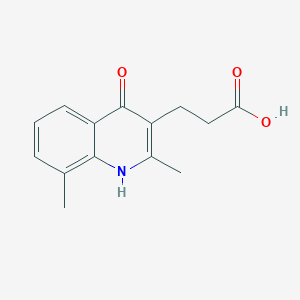

![molecular formula C17H17N5O B3005450 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile CAS No. 2195877-75-7](/img/structure/B3005450.png)

4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 1H-1,2,3-triazol, which is a type of heterocyclic compound. The 1,2,3-triazole ring is a versatile structure found in many pharmaceuticals and biologically active compounds . It’s often used as a building block in the synthesis of various therapeutic agents .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .Applications De Recherche Scientifique

Synthesis and Catalysis

- Synthesis of Analogues and Derivatives : Researchers synthesized a conformationally rigid analogue of 2-amino-adipic acid, 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo[3.2.1]octane-1,5-dicarboxylic acid, demonstrating the versatility of 8-azabicyclo[3.2.1]octane skeleton in creating novel compounds (Kubyshkin et al., 2009).

- Catalysis : The 1,2,3-triazole derivatives were used as ligands in catalyst activation for reactions like transfer hydrogenation, highlighting their role in facilitating chemical transformations (Saleem et al., 2014).

Chemical Synthesis and Functionalization

- Chemical Synthesis : The application of 1,4-diazabicyclo[2.2.2]octane for synthesizing pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under specific conditions showcases the potential of related compounds in synthesizing complex chemical structures (Azarifar et al., 2013).

- Functionalization of Nanoparticles : The functionalization of silica-coated magnetic nanoparticles with 1,4-Diazabicyclo[2.2.2]octane (DABCO) demonstrates the compound's utility in nanotechnology and materials science (Jadidi Nejad et al., 2020).

Medicinal Chemistry

- Neurokinin Receptor Antagonists : 1-Phenyl-8-azabicyclo[3.2.1]octane ethers, related to the query compound, have been studied as neurokinin receptor antagonists, suggesting potential applications in pharmacology (Huscroft et al., 2006).

Antimicrobial Research

- Antimicrobial Agents : The synthesis and evaluation of novel derivatives, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, show the potential antimicrobial applications of compounds related to 1H-1,2,3-triazole (Al‐Azmi & Mahmoud, 2020).

Organic Chemistry and Synthesis

- Structural Analysis and Synthesis : The gold(III) tetrachloride salt of a compound related to L-cocaine, containing an 8-azabicyclo[3.2.1]octane skeleton, was analyzed, indicating the importance of such structures in organic chemistry and crystallography (Wood et al., 2007).

Mécanisme D'action

Compounds with a similar structure have been found to exhibit significant binding affinity to HSP90α, a promising anticancer drug target . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Orientations Futures

Propriétés

IUPAC Name |

4-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c18-11-12-1-3-13(4-2-12)17(23)22-14-5-6-15(22)10-16(9-14)21-8-7-19-20-21/h1-4,7-8,14-16H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYRTNGDKQWXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C#N)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

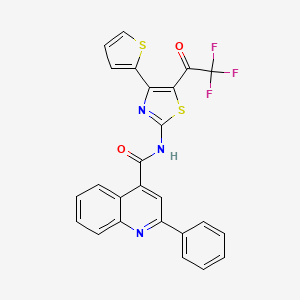

![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

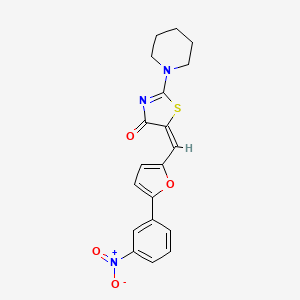

![(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B3005374.png)

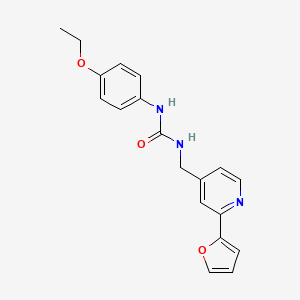

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B3005383.png)

![2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3005388.png)

![Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B3005390.png)